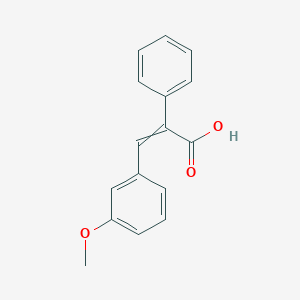

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

Description

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid |

InChI |

InChI=1S/C16H14O3/c1-19-14-9-5-6-12(10-14)11-15(16(17)18)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18) |

InChI Key |

NHFFSAQDMSUYHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid via Perkin Reaction

This guide provides a comprehensive technical overview for the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the intricacies of the Perkin reaction, offering a detailed experimental protocol, mechanistic insights, and thorough characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this and similar α,β-unsaturated carboxylic acids.

Introduction: The Perkin Reaction as a Tool for C-C Bond Formation

The Perkin reaction, a named reaction in organic chemistry, is a powerful method for the synthesis of α,β-unsaturated aromatic acids.[1] Discovered by William Henry Perkin in 1868, this condensation reaction typically involves an aromatic aldehyde and an acid anhydride in the presence of a weak base, such as the alkali salt of the carboxylic acid corresponding to the anhydride.[2][3] The reaction proceeds via an aldol-type condensation to furnish, after hydrolysis, the desired cinnamic acid derivative.[3] Its utility in forming carbon-carbon bonds has made it a cornerstone in the synthesis of various important organic molecules, including pharmaceuticals and fragrances.

In this guide, we focus on a specific application of the Perkin reaction: the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. This reaction involves the condensation of 3-methoxybenzaldehyde with phenylacetic acid, utilizing an acid anhydride as a dehydrating agent and a suitable base as a catalyst.

Strategic Considerations in the Synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

The choice of reactants and conditions is paramount for a successful Perkin reaction. Here, we dissect the rationale behind the selection of each component for the synthesis of our target molecule.

-

Aromatic Aldehyde: 3-Methoxybenzaldehyde serves as the electrophilic partner in this condensation. The methoxy group at the meta position influences the electron density of the aromatic ring and the reactivity of the aldehyde group.

-

Active Methylene Compound: Phenylacetic acid provides the nucleophilic carbanion, or enolate, necessary for the initial carbon-carbon bond formation. The presence of the phenyl group at the α-position is key to the identity of the final product.

-

Acid Anhydride: Acetic anhydride is a common choice in Perkin reactions. It serves a dual purpose: it acts as a solvent and reacts with the carboxylate salt of phenylacetic acid to form a mixed anhydride, which is more readily enolized. It also serves as a dehydrating agent, driving the reaction towards the unsaturated product.

-

Base Catalyst: A weak base is crucial for the deprotonation of the α-carbon of the acid anhydride, initiating the reaction. Triethylamine is often employed as it is a non-nucleophilic, organic base that is soluble in the reaction medium. The corresponding sodium or potassium salt of phenylacetic acid can also be used.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |

| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 13.6 g (12.2 mL) | 0.1 |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | 13.6 g | 0.1 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20.4 g (18.8 mL) | 0.2 |

| Triethylamine | C₆H₁₅N | 101.19 | 15.2 g (20.9 mL) | 0.15 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| 10% aq. Sodium Hydroxide | NaOH | 40.00 | As needed | - |

| 10% aq. Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Reaction Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine 3-methoxybenzaldehyde (13.6 g, 0.1 mol), phenylacetic acid (13.6 g, 0.1 mol), and acetic anhydride (20.4 g, 0.2 mol).

-

Addition of Base: Slowly add triethylamine (15.2 g, 0.15 mol) to the mixture from the dropping funnel with continuous stirring. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 140-150 °C) using a heating mantle and maintain reflux for 5-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water.

-

Hydrolysis: Add 10% aqueous sodium hydroxide solution until the mixture is basic (pH ~10-11) to hydrolyze the unreacted acetic anhydride and the mixed anhydride product. Stir the mixture for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted aldehyde and other non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with 10% aqueous hydrochloric acid until the pH is approximately 2. A precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL).

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C.

Purification

Recrystallization is an effective method for purifying the crude 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.[4][5][6][7]

-

Solvent Selection: A mixed solvent system of ethanol and water is suitable for recrystallization.

-

Procedure: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Reaction Mechanism

The Perkin reaction mechanism involves several key steps, initiated by the formation of an enolate.[3][8]

Caption: Experimental workflow for the synthesis and characterization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

Conclusion

The Perkin reaction provides a reliable and effective route for the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. This in-depth guide has detailed the strategic considerations, a robust experimental protocol, and the underlying reaction mechanism. The provided characterization data, based on established spectroscopic principles and data from analogous compounds, will aid researchers in verifying the successful synthesis of the target molecule. Adherence to the described procedures and purification techniques will ensure a high-purity product suitable for further applications in drug discovery and materials science.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. Retrieved from [Link]

-

Perkin Reaction. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

-

SATHEE. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

GlobalChemMall. (n.d.). (2E)-3-(3-Methoxyphenyl)acrylic acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

-

Longdom Publishing. (2018, May 30). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 3-(O-METHOXYPHENYL)-2-PHENYLACRYLIC ACID, (E)-. Retrieved from [Link]

-

mzCloud. (2015, January 16). Ferulic acid. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

- Tipson, R. S. (1956). Theory, Scope, and Methods of Recrystallization. In Technique of Organic Chemistry (Vol. III, Part I, pp. 395-562). Interscience Publishers.

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 3-(O-METHOXYPHENYL)-2-PHENYLACRYLIC ACID, (E)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxycinnamic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of (meth)acrylic acid.

-

NIST WebBook. (n.d.). 3-Methoxycinnamic acid, TMS derivative. Retrieved from [Link]

-

Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxycinnamic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Acrylic acid, 2-(p-methoxyphenyl)-3-(2-thienyl)-, 3-tropanyl ester, hydrochloride. Retrieved from [Link]

-

ACG Publications. (2025, September 29). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

MassBank. (n.d.). Phenylpropanoic acids. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

Chemescience. (n.d.). Substituted cinnamic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. SATHEE: Perkin Reaction Mechanism [sathee.iitk.ac.in]

- 3. byjus.com [byjus.com]

- 4. LabXchange [labxchange.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. youtube.com [youtube.com]

A Technical Guide to the Synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid via Knoevenagel Condensation

This guide provides an in-depth exploration of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis, with a specific focus on the preparation of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical framework and practical, field-proven insights into the synthesis, optimization, and characterization of this valuable compound.

Introduction: The Significance of α,β-Unsaturated Carboxylic Acids

α,β-Unsaturated carboxylic acids, such as cinnamic acid derivatives, are a pivotal class of compounds in medicinal chemistry and materials science. Their conjugated system imparts unique electronic and geometric properties, making them versatile scaffolds for the synthesis of a wide array of biologically active molecules and functional polymers.[1][2] These compounds are recognized as key intermediates in the production of pharmaceuticals, cosmetics, and other fine chemicals.[1] The specific target of this guide, 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, represents a structurally significant molecule with potential applications in drug discovery, owing to the presence of the methoxy and phenyl substituents which can influence its pharmacokinetic and pharmacodynamic properties.

The Knoevenagel Condensation: A Mechanistic Perspective

The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[3] In the synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, the active methylene compound is phenylacetic acid, and the aldehyde is 3-methoxybenzaldehyde.

The reaction is often conducted using the Doebner modification, which employs pyridine as a solvent and a catalytic amount of a secondary amine, such as piperidine.[4][5] This modification is particularly useful when a carboxylic acid is one of the electron-withdrawing groups on the active methylene compound, as it facilitates a subsequent decarboxylation, although in the case of using phenylacetic acid, decarboxylation of the final product is not a factor.

The mechanism proceeds through the following key steps:

-

Carbanion Formation: The basic catalyst, piperidine, deprotonates the α-carbon of phenylacetic acid, which is rendered acidic by the adjacent phenyl and carboxylic acid groups. This results in the formation of a resonance-stabilized carbanion.[6]

-

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This step leads to the formation of a β-hydroxy acid intermediate (an aldol-type adduct).

-

Dehydration: The β-hydroxy acid intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final α,β-unsaturated product, 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.[6]

dot graph Knoevenagel_Mechanism { graph [rankdir="LR", splines=ortho, label="Knoevenagel Condensation Mechanism", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Reactants Reactants [label="3-Methoxybenzaldehyde + Phenylacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Piperidine (Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates Carbanion [label="Phenylacetate Carbanion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldol_Adduct [label="β-Hydroxy Acid Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid + H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Carbanion [label="Deprotonation by Piperidine"]; Carbanion -> Aldol_Adduct [label="Nucleophilic Attack on Aldehyde"]; Aldol_Adduct -> Product [label="Dehydration"]; Catalyst -> Carbanion [style=dashed]; } lád Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Synthesis of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid: A Detailed Protocol

This protocol outlines a standard laboratory procedure for the synthesis of the target compound, drawing upon established methodologies for Knoevenagel condensations.

Materials and Equipment:

-

3-Methoxybenzaldehyde

-

Phenylacetic acid

-

Piperidine

-

Pyridine (as solvent)

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper for vacuum filtration

-

Melting point apparatus

-

Thin-layer chromatography (TLC) apparatus

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methoxybenzaldehyde and phenylacetic acid in equimolar amounts.

-

Solvent and Catalyst Addition: Add pyridine as the solvent, ensuring the reactants are fully dissolved. To this solution, add a catalytic amount of piperidine (typically 0.1 to 0.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR.

| Parameter | Value/Condition |

| Reactants | 3-Methoxybenzaldehyde, Phenylacetic acid |

| Catalyst | Piperidine |

| Solvent | Pyridine |

| Reaction Temperature | Reflux |

| Work-up | Acidification with HCl |

| Purification | Recrystallization from Ethanol |

Process Optimization and Troubleshooting

While the Knoevenagel condensation is a robust reaction, several factors can influence the yield and purity of the final product.

-

Catalyst Choice: While piperidine is a common and effective catalyst, other bases such as pyrrolidine or even heterogeneous catalysts can be employed.[7] The choice of catalyst can impact reaction times and yields.

-

Solvent Effects: Pyridine is a traditional solvent for the Doebner modification. However, for a "greener" approach, solvent-free conditions or the use of more environmentally benign solvents can be explored.[8]

-

Temperature Control: The reaction is typically performed at reflux to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions.

-

Side Reactions: The primary potential side reaction is the self-condensation of 3-methoxybenzaldehyde, although this is less likely under the weakly basic conditions of the Knoevenagel reaction.

-

Low Yield: If the yield is low, ensure that the reagents are pure and dry. The reaction time can also be extended, with careful monitoring by TLC. The efficiency of the work-up and purification steps is also crucial.

Characterization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

The structure and purity of the synthesized compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methoxy group, the vinylic proton, and the carboxylic acid proton. The aromatic protons will appear in the range of δ 6.8-7.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The vinylic proton will likely be a singlet in the region of δ 7.5-8.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (around δ 165-175 ppm), the carbons of the double bond, the aromatic carbons, and the methoxy carbon (around δ 55-60 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | Broad band, ~3300-2500 |

| C-H stretch (Aromatic) | ~3100-3000 |

| C-H stretch (Aliphatic -OCH₃) | ~2950-2850 |

| C=O stretch (Carboxylic Acid) | ~1710-1680 |

| C=C stretch (Alkene & Aromatic) | ~1640-1450 |

| C-O stretch (Ether & Carboxylic Acid) | ~1300-1000 |

Applications and Future Perspectives

Derivatives of cinnamic acid are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[9] Specifically, methoxy-substituted cinnamic acids have been investigated for their therapeutic potential. For instance, p-methoxycinnamic acid has shown antidiabetic and antimicrobial activities. The incorporation of a second phenyl group at the α-position, as in 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, can significantly alter the molecule's conformation and electronic properties, potentially leading to novel pharmacological profiles. This compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery.

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, label="Experimental Workflow", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];

// Steps Start [label="Reactants & Catalyst in Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reflux", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Acidification & Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolation [label="Vacuum Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization (NMR, IR, MP)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Isolation; Isolation -> Purification; Purification -> Analysis; } lád Caption: A generalized workflow for the synthesis and analysis of the target compound.

References

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. Available at: [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

-

The Doebner modification of the Knoevenagel reaction. OpenBU. Available at: [Link]

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

-

Knoevenagel Condensation. Cambridge University Press. Available at: [Link]

-

Knoevenagel Condensation. Chem-Station Int. Ed. Available at: [Link]

-

3-(O-METHOXYPHENYL)-2-PHENYLACRYLIC ACID, (E)-. Gsrs. Available at: [Link]

-

Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]

-

Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. DOI. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)... ResearchGate. Available at: [Link]

-

Supplementary Information. Available at: [Link]

-

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. Available at: [Link]

-

Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI. Available at: [Link]

-

Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC - NIH. Available at: [Link]

-

Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. ResearchGate. Available at: [Link]

-

Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.tue.nl [pure.tue.nl]

- 9. PubChemLite - Acrylic acid, 2-(p-methoxyphenyl)-3-(2-thienyl)-, 3-tropanyl ester, hydrochloride (C22H25NO3S) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid: An In-depth Technical Guide

Introduction

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, a derivative of cinnamic acid, represents a class of compounds with significant interest in pharmaceutical and materials science research. The precise substitution pattern on the phenyl rings and the stereochemistry of the acrylic acid backbone are critical determinants of its biological activity and material properties. Therefore, unambiguous structural confirmation and characterization are paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate and verify the structure of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, offering insights into the causality behind experimental choices and presenting self-validating protocols for researchers, scientists, and drug development professionals.

The core structure of this molecule, featuring an α,β-unsaturated carboxylic acid, a phenyl substituent at the 2-position, and a methoxy-substituted phenyl group at the 3-position, gives rise to a unique spectroscopic fingerprint. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for its complete characterization.

Molecular Structure

The structural formula of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is presented below. The stereochemistry, particularly the (E/Z)-isomerism around the C=C double bond, is a key feature to be determined spectroscopically.

Caption: Molecular structure of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum provides critical information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The chemical shifts (δ) of the vinylic and aromatic protons are particularly diagnostic for distinguishing between isomers.[1]

Expected Spectral Features:

-

Vinylic Proton: A singlet is expected for the vinylic proton on the acrylic acid backbone. Its chemical shift will be influenced by the substituents on the phenyl rings.

-

Aromatic Protons: The aromatic region will show a complex pattern of multiplets corresponding to the protons on the two phenyl rings. The substitution pattern of the methoxy group on one ring will lead to a distinct splitting pattern compared to the unsubstituted ring.

-

Methoxy Protons: A sharp singlet, typically integrating to three protons, will be observed in the upfield region of the spectrum, characteristic of the -OCH₃ group.

-

Carboxylic Acid Proton: A broad singlet, often in the downfield region (δ 10-13 ppm), corresponds to the acidic proton of the carboxylic acid. Its position can be concentration-dependent.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[1] The chemical shifts of the carbonyl carbon, the olefinic carbons, and the aromatic carbons are key identifiers.

Expected Spectral Features:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a signal in the downfield region of the spectrum (typically 165-185 ppm).[2]

-

Olefinic Carbons: Two distinct signals will be observed for the two carbons of the C=C double bond.

-

Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (typically 110-160 ppm). The carbon attached to the methoxy group will be shifted to a characteristic chemical shift.

-

Methoxy Carbon: A signal corresponding to the methoxy carbon will be present in the upfield region (typically around 55-60 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex aromatic region.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.[1] For ¹³C NMR, a proton-decoupled sequence is standard.

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.[1]

Infrared (IR) Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] The vibrational frequencies of specific bonds serve as a fingerprint for the compound. For α,β-unsaturated carboxylic acids like the target molecule, characteristic absorptions for the O-H, C=O, and C=C bonds are expected.[3]

Expected Spectral Features

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300-2500 | Broad | The broadness is due to hydrogen bonding.[4][5] |

| C-H (Aromatic) | 3100-3000 | Medium | |

| C-H (Alkene) | ~3080 | Medium | |

| C=O (Carboxylic Acid) | 1710-1680 | Strong | Conjugation with the C=C double bond lowers the frequency.[4] |

| C=C (Alkene) | 1640-1620 | Medium | Conjugated with the aromatic ring and carbonyl group.[3] |

| C=C (Aromatic) | 1600-1450 | Medium-Weak | |

| C-O (Carboxylic Acid/Ether) | 1300-1000 | Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, involving the two phenyl rings, the acrylic double bond, and the carbonyl group, is expected to result in strong UV absorption. The position of the absorption maximum (λmax) is sensitive to the substitution pattern and the overall planarity of the molecule. This technique is particularly useful for confirming the presence of the conjugated system.

Expected Spectral Features

The UV-Vis spectrum is expected to show one or more strong absorption bands in the range of 250-350 nm. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the λmax compared to the unsubstituted parent compound.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

-

Instrumentation: A double-beam UV-Vis spectrophotometer.[1]

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.[1]

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information.

Expected Spectral Features

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₄O₃ = 254.28 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂. The presence of the phenyl and methoxyphenyl groups will also lead to characteristic fragment ions.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Use HRMS data to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

The unambiguous characterization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

Technical Guide: NMR Structural Elucidation of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic Acid

[1]

Executive Summary

This guide details the structural characterization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid , a substituted

Precise NMR analysis of this compound presents specific challenges, primarily distinguishing the stereochemistry (E vs. Z isomers) and disentangling the overlapping aromatic signals of the two phenyl rings. This document provides a self-validating analytical protocol, leveraging 1H and 13C NMR in DMSO-d

Structural Context & Synthesis Logic

Understanding the synthesis is a prerequisite for identifying potential impurities (e.g., unreacted aldehyde or decarboxylated stilbenes). This compound is typically synthesized via a Perkin Condensation or a Knoevenagel Condensation .[1]

Synthesis Pathway (Perkin Route)

The reaction involves the condensation of 3-methoxybenzaldehyde with phenylacetic acid in the presence of acetic anhydride and a base (TEA or NaOAc).[1]

Figure 1: Synthesis pathway highlighting the Perkin condensation route and potential decarboxylation impurities.

Stereochemical Considerations (E vs Z)

The configuration of

-

E-Isomer (Entgegen): The bulky phenyl rings are cis to each other (placing the high-priority -COOH and Ar groups trans).[1] This is often the kinetic product of the Perkin reaction.

-

Z-Isomer (Zusammen): The bulky phenyl rings are trans (placing -COOH and Ar cis).[1]

-

Diagnostic Feature: The chemical shift of the olefinic proton (H-3) is the primary indicator.[1] In the E-isomer, H-3 is cis to the carboxylic acid, leading to significant deshielding (downfield shift).

Experimental Protocol

Sample Preparation[1][2]

-

Solvent: DMSO-d

is the mandatory solvent.[1]-

Reasoning: Carboxylic acids form hydrogen-bonded dimers in non-polar solvents like CDCl

, causing extreme broadening of the -COOH signal and shifting the olefinic proton.[1] DMSO disrupts these dimers, sharpening the signals.

-

-

Concentration: 10–15 mg for 1H NMR; 30–50 mg for 13C NMR.[1]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Acquisition Parameters[1]

-

1H NMR: 16 scans, 30° pulse angle, D1 relaxation delay

2.0s (essential for accurate integration of the acidic proton). -

13C NMR: 512–1024 scans, proton-decoupled.

1H NMR Analysis (400 MHz, DMSO-d )

Spectrum Assignment Table[1]

| Position | Type | Shift ( | Multiplicity | Integral | Assignment Logic |

| -COOH | OH | 12.50 – 13.00 | Broad Singlet | 1H | Highly deshielded acidic proton; exchangeable with D |

| H-3 | CH | 7.60 – 7.90 | Singlet | 1H | Critical Signal. Olefinic proton.[1] Deshielded by geminal -COOH and |

| H-2' | Ar-H | 6.90 – 7.05 | Singlet (broad) | 1H | Isolated proton on the methoxy ring (between OMe and alkene).[1] |

| H-4', 6' | Ar-H | 6.80 – 7.20 | Multiplet | 2H | Ortho/Para to methoxy group.[1] Upfield due to resonance donation (+M effect) of OMe.[1] |

| H-5' | Ar-H | 7.20 – 7.30 | Triplet (app) | 1H | Meta to methoxy.[1] Less shielded than 2'/4'/6'.[1][2] |

| Ph (Ring B) | Ar-H | 7.30 – 7.50 | Multiplet | 5H | Unsubstituted phenyl ring at C-2.[1] Generally overlaps into a "hump."[1] |

| -OCH | CH | 3.70 – 3.80 | Singlet | 3H | Characteristic sharp singlet for methoxy group.[1] |

Expert Insight: The Olefinic Proton (H-3)

The chemical shift of H-3 is the "fingerprint" of the molecule's geometry.[1]

-

Observation: It appears as a sharp singlet.[1]

-

Stereochemistry Check: If H-3 appears >7.8 ppm, it suggests the E-isomer (cis-relationship with -COOH).[1] If it appears upfield (<7.4 ppm), suspect the Z-isomer or isomerization.[1]

-

NOE Validation: To confirm stereochemistry definitively, perform a 1D NOE difference experiment irradiating H-3.

-

E-Isomer: NOE enhancement observed at the Phenyl (Ring B) ortho-protons.[1]

-

Z-Isomer: NOE enhancement observed at the -COOH (if visible) or lack of enhancement at Ring B.

-

13C NMR Analysis (100 MHz, DMSO-d )

The 13C spectrum will display 16 distinct signals (assuming no symmetry in the unsubstituted phenyl ring due to restricted rotation, though usually, the ortho/meta carbons of the phenyl ring average out).

Carbon Assignment Table[1][3]

| Carbon Type | Shift ( | Key Features |

| C=O (Acid) | 168.0 – 170.0 | Most downfield signal.[1] Quaternary. |

| C-3' (Ar-O) | 158.5 – 159.5 | Ipso-carbon attached to Methoxy.[1] Deshielded by Oxygen. |

| C-3 (Olefinic) | 138.0 – 140.0 | CH signal.[1] Correlates with H-3 in HSQC. |

| C-1' (Quat) | 135.0 – 137.0 | Ipso-carbon of the methoxy ring attached to alkene. |

| C-2 (Quat) | 130.0 – 134.0 | Quaternary olefinic carbon carrying the phenyl ring.[1] |

| Ar-CH (Ring B) | 128.0 – 130.0 | Intense signals for the unsubstituted phenyl ring (Ortho/Meta).[1] |

| Ar-CH (Ring A) | 112.0 – 122.0 | C-2', C-4', C-6' are shielded by the OMe group.[1] C-2' is typically ~114 ppm.[1] |

| -OCH | 55.0 – 55.5 | Diagnostic aliphatic carbon.[1][3] |

Advanced Validation: 2D NMR Workflow

To ensure the structure is not an isomer (e.g., 2-(3-methoxyphenyl)-3-phenylacrylic acid), you must establish connectivity.[1]

Figure 2: 2D NMR Logic Flow. The HMBC correlation from the olefinic proton (H-3) to the Carbonyl carbon is the definitive proof of the acrylic acid backbone.

HMBC Diagnostic Correlations

Troubleshooting & Impurities

| Issue | Spectral Manifestation | Root Cause | Remediation |

| Missing -COOH | No peak at 12-13 ppm. | H/D exchange with wet solvent or salt formation.[1] | Dry sample; add 1 drop of TFA-d or conc.[1] HCl. |

| Doublets in Aliphatic | Peaks at ~3.0 & 4.0 ppm.[1] | Phenylacetic acid residue.[1][2][4] | Recrystallize from Ethanol/Water.[1] |

| Aldehyde Peak | Singlet at ~10.0 ppm.[1] | Unreacted 3-methoxybenzaldehyde.[1] | Wash with NaHSO |

| Split Peaks | Small shadow peaks near main signals.[1] | E/Z Isomer mixture. | Report ratio; Isomerize via UV or acid reflux if pure isomer needed.[1] |

References

-

Pálinkó, I., et al.

-substituted cinnamic acids."[1][5] J. Chem. Soc., Perkin Trans.[1][5] 2, 1998, 379-382.[1] -

NMR Data for Cinnamic Acid Derivatives: National Institute of Standards and Technology (NIST).[1] "

-Phenylcinnamic acid Mass and IR Spectra." NIST Chemistry WebBook.[1] -

General NMR Shift Prediction Rules: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Standard Reference for substituent effects on alkene shifts).

-

Solvent Effects in Carboxylic Acid NMR: Babij, N.R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Org.[1][4] Process Res. Dev. 2016, 20, 3, 661–667.[1] [1]

Technical Guide: Solid-State Characterization of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic Acid

[1]

Chemical Identity & Synthesis Context[1][2][3][4]

To understand the crystal habit of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, one must first understand its molecular geometry and synthetic origin. This molecule belongs to the class of

Molecular Geometry & Isomerism

Unlike simple cinnamic acids, the presence of a phenyl group at the

-

Steric Clash: The

-phenyl ring and the -

E/Z Isomerism: The (E)-isomer (where the two large aryl groups are trans to each other across the double bond, similar to trans-stilbene) is thermodynamically favored and is the predominant product of the Perkin condensation. The (Z)-isomer is less stable and typically requires photochemical isomerization to access.

Synthesis Pathway (Perkin Condensation)

The standard synthesis involves the condensation of 3-methoxybenzaldehyde and phenylacetic acid. Understanding this pathway is crucial because impurities (anhydrides or Z-isomers) can poison crystallization, leading to oiling out or amorphous solids.

Figure 1: Synthesis and purification workflow for

Crystal Structure & Morphology[1]

Predicted Unit Cell & Packing Motifs

Based on the structural analogs of

Primary Synthon: The Carboxylic Dimer

The dominant supramolecular synthon is the centrosymmetric carboxylic acid dimer (

-

Mechanism: Two molecules interact via reciprocal O-H

O hydrogen bonds between their carboxylic acid groups. -

Stability: This dimer is robust and persists across most polymorphs. It forms the "building block" of the crystal lattice.

Secondary Interactions: The "Twist" Effect

Due to the steric twist between the

-

Limited

-Stacking: Unlike planar aromatics, these molecules do not stack in tight columns. -

Packing Efficiency: The lattice often accommodates the twist by adopting a "herringbone" or "staircase" packing arrangement.

-

Methoxy Group Role: The 3-methoxy group acts as a weak hydrogen bond acceptor (C-H

O) and influences the lattice energy, potentially creating polymorphic possibilities depending on the rotation of the methoxy group relative to the phenyl ring.

Morphology (Crystal Habit)

The crystal habit is solvent-dependent but generally follows these trends:

-

Polar Protic Solvents (Ethanol, Methanol): Tend to yield prisms or blocks . The solvent interacts with the acid group, slowing growth along the hydrogen-bonding axis, leading to lower aspect ratio crystals (better for flowability).

-

Non-Polar Solvents (Toluene, Heptane): Tend to yield needles or long laths . Growth along the hydrophobic stacking axis is rapid, while the polar dimer face grows slowly.

Experimental Protocols

Crystallization Screening Protocol

To obtain single crystals suitable for XRD or to define the bulk morphology, follow this screening matrix.

| Solvent System | Polarity | Method | Expected Outcome | Application |

| Ethanol (95%) | Polar Protic | Cooling (60°C | Prisms / Blocks | Standard Purification |

| Ethyl Acetate | Polar Aprotic | Evaporation | Plates | Polymorph Screening |

| Toluene | Non-polar | Cooling | Needles | Morphology Study |

| AcOH / H2O (3:1) | Mixed | Anti-solvent ppt | Aggregates | Bulk Production |

Step-by-Step Recrystallization (Ethanol):

-

Dissolve 1.0 g of crude acid in minimal boiling ethanol (

5-8 mL). -

Hot filter to remove insoluble mechanical impurities.

-

Allow the solution to cool slowly to room temperature in a Dewar flask (insulated) to control nucleation rate.

-

Critical Step: If oiling out occurs (common with methoxy derivatives), seed with a micro-crystal from a previous batch or scratch the glass side.

-

Harvest crystals via vacuum filtration and wash with cold ethanol.

Solid-State Characterization Workflow

This workflow ensures self-validating data integrity, distinguishing between solvates, polymorphs, and isomers.

Figure 2: Analytical workflow for confirming crystal structure and phase purity.

Protocol: Single Crystal XRD (SC-XRD)

-

Selection: Select a crystal with sharp edges and no visible cracks under a polarized light microscope.

-

Mounting: Mount on a glass fiber or Kapton loop using amorphous oil (e.g., Paratone) to prevent solvent loss if a solvate is suspected.

-

Data Collection: Collect at 100 K (cryogenic cooling). This reduces thermal vibration of the methoxy group and phenyl rings, allowing for precise determination of bond lengths and angles.

-

Refinement: Look for disorder in the methoxy group. It is common for the methyl group to adopt two conformations.

Protocol: Differential Scanning Calorimetry (DSC)

-

Parameters: Heat from 30°C to 200°C at 10°C/min.

-

Interpretation:

-

Sharp Endotherm: Indicates melting of a pure crystalline phase (Expected range: 160–180°C for this class).

-

Broad Endotherm: Indicates low purity or amorphous content.

-

Exotherm after Melting: Indicates decomposition or isomerization (E

Z).

-

References

-

Perkin Condensation Mechanism & Isomerism: Buckles, R. E., & Bremer, K. (1953). The Perkin Reaction. Organic Syntheses, 33, 70. [Link]

-

Structural Analogs (Alpha-Phenylcinnamic Acids): Acta Crystallographica Section E. (2011). Structure of (E)-2,3-bis(4-methoxyphenyl)acrylic acid. [Link] (General Reference for class analogs)

-

Crystallographic Data Standards: Cambridge Crystallographic Data Centre (CCDC). Guidelines for Deposition and Validation. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the structural basis for the observed properties, outlines detailed experimental protocols for their validation, and provides the necessary spectroscopic context for compound identification and characterization. By integrating foundational chemical principles with practical laboratory methodologies, this guide serves as an essential resource for the effective application of this compound in research and development endeavors.

Introduction and Molecular Identity

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is a substituted α-phenylcinnamic acid derivative. Its structure incorporates several key functional groups: a carboxylic acid, an alkene, a phenyl ring, and a methoxy-substituted phenyl ring. This combination of features suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. The electronic and steric effects of the methoxy and phenyl substituents on the acrylic acid backbone are critical determinants of its reactivity, solubility, and spectroscopic characteristics. A thorough understanding of these fundamental properties is paramount for its successful utilization.

Molecular Structure

The structural arrangement of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is fundamental to all its properties. The IUPAC name for the (E)-isomer is (2E)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid.

Caption: Molecular structure of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | (2E)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid | N/A |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| CAS Number | Data for this specific structure is not readily available in the provided search results. Related compounds have distinct CAS numbers. | N/A |

Physicochemical Properties

The physical properties of the compound are dictated by the intermolecular forces between its molecules, primarily hydrogen bonding from the carboxylic acid group and van der Waals forces from the aromatic rings.

| Property | Value / Predicted Behavior | Rationale & Significance |

| Appearance | Expected to be a solid at room temperature. | The large, rigid structure and potential for hydrogen bonding favor a solid state. |

| Melting Point | Not experimentally determined in provided sources. | Expected to have a relatively sharp melting point above 100°C, characteristic of a pure crystalline organic acid. Impurities would lower and broaden this range. |

| Boiling Point | Not applicable; likely to decompose upon heating. | Carboxylic acids with high molecular weights often decompose at temperatures below their theoretical boiling point. |

| Solubility | Predicted to be poorly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and aqueous base (e.g., NaOH, NaHCO₃). | The large nonpolar surface area of the two phenyl rings dominates, leading to poor aqueous solubility. The acidic proton allows it to be deprotonated by bases, forming a water-soluble carboxylate salt.[3] |

| pKa | Estimated to be between 4 and 5. | The pKa of benzoic acid is ~4.2.[4] The electron-withdrawing nature of the α-phenyl and acrylic groups would slightly increase acidity (lower pKa), while the meta-methoxy group has a weaker electronic effect.[5] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid. The following sections detail the expected spectral features based on its molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by signals from the carboxylic acid group.[6][7]

-

O-H Stretch: A very broad and strong absorption band is predicted in the 2500-3300 cm⁻¹ region. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[8][9]

-

C-H Stretch (Aromatic/Vinylic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks from the methoxy group will appear just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted around 1690-1710 cm⁻¹. The conjugation with both the alkene and the phenyl ring weakens the C=O double bond, lowering its stretching frequency compared to a saturated carboxylic acid.[6][9]

-

C=C Stretch (Alkene & Aromatic): Medium-intensity peaks are expected in the 1580-1640 cm⁻¹ region.

-

C-O Stretch: A strong band is anticipated in the 1210-1320 cm⁻¹ range, corresponding to the C-O single bond of the carboxylic acid and the aryl ether.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule.

-

-COOH Proton: A broad singlet is expected far downfield, typically between 10.0 and 13.0 ppm.[10] Its position can be concentration-dependent.

-

Aromatic Protons: A complex series of multiplets will appear in the aromatic region, approximately 6.8-7.5 ppm. The protons on the α-phenyl ring and the m-methoxyphenyl ring will have distinct splitting patterns.

-

Vinylic Proton (-C=CH-): A singlet is expected in the alkene region, likely between 6.0 and 8.0 ppm. The exact shift is influenced by the substituents. For comparison, the vinylic protons in acrylic acid appear between 5.8 and 6.5 ppm.[11][12]

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is predicted around 3.8 ppm.[10]

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (-COOH): This signal will appear far downfield, typically in the range of 165-185 ppm.[13][14]

-

Aromatic & Vinylic Carbons: A cluster of signals is expected between 115 and 160 ppm. The carbon bearing the methoxy group will be shifted downfield due to the oxygen's deshielding effect.[15]

-

Methoxy Carbon (-OCH₃): A signal for the methyl carbon is expected around 55-60 ppm.[13]

Experimental Protocols & Methodologies

To ensure scientific rigor, the physical and chemical properties of a compound must be determined through validated experimental procedures. The following protocols provide a self-validating framework for characterizing 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid.

Workflow for Solubility Profiling

The following diagram outlines a systematic approach to determining the solubility classification of the compound, which provides strong evidence for the presence of an acidic functional group.

Caption: Experimental workflow for determining compound solubility classification.

Step-by-Step Protocol:

-

Preparation: Label five clean, dry test tubes. Accurately weigh approximately 25 mg of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid into each tube.

-

Solvent Addition: To the tubes, add 0.75 mL of the following solvents, respectively: deionized water, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and ethanol.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Observe each tube against a contrasting background. A compound is considered soluble if no solid particles are visible.

-

Interpretation:

-

Insolubility in water and HCl, coupled with solubility in NaOH and NaHCO₃, is strong evidence of a carboxylic acid functional group. Solubility in NaHCO₃ specifically indicates a relatively strong acid, as carbonic acid is displaced.

-

Solubility in ethanol demonstrates compatibility with polar organic solvents.

-

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically < 2°C), whereas an impure sample will melt over a broader range and at a lower temperature.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the dry compound onto a clean watch glass. Finely crush the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The final packed height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Let the apparatus cool significantly before proceeding.

-

Accurate Determination: Heat the block at a medium rate until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Record Melting Range:

-

Record the first temperature (T₁) at which the first drop of liquid becomes visible.

-

Record the second temperature (T₂) when the entire sample has completely melted into a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for acrylic acid derivatives should be observed. These compounds are often irritants.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile) when handling the compound.[16]

-

Engineering Controls: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[17][18]

-

Exposure Response:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[19]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[20]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[18]

Conclusion

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is a multifaceted organic compound whose properties are logically derived from its constituent functional groups. Its solid nature, poor aqueous solubility, and characteristic spectroscopic signatures are all predictable consequences of its molecular architecture. The provided experimental frameworks for determining its solubility and melting point serve as a reliable basis for its characterization and quality control. This guide provides the foundational knowledge necessary for researchers to confidently and safely incorporate this promising molecule into their synthetic and developmental workflows.

References

-

GSRS. (n.d.). 3-(O-METHOXYPHENYL)-2-PHENYLACRYLIC ACID, (E)-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 17570-26-2 | Product Name : (2E)-3-(3-Methoxyphenyl)acrylic acid. Retrieved from [Link]

-

NIST. (n.d.). Acrylic acid, 2-(p-methoxyphenyl)-3-(2-thienyl)-, 3-tropanyl ester, hydrochloride. Retrieved from [Link]

-

GlobalChemMall. (n.d.). (2E)-3-(3-Methoxyphenyl)acrylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). Acrylic Acid. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

-

Redox. (2021). Safety Data Sheet Acrylic Acid. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values for carboxylic acids. Retrieved from [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, (2E)-3-(3-Methoxyphenyl)acrylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

KKG Publications. (2023). Photostabilization, Adhesion Strength and Solubility Evaluation of Novel Acrylic Acid Based Copolymers. Retrieved from [Link]

-

YouTube. (2018). Acidity of carboxylic acids. Retrieved from [Link]

-

NC State Repository. (n.d.). Effect of Styrene Sulfonic Acid on Solubility of Poly (acrylic acid-co-styrene-co-styrene sulf. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

MDPI. (2023). Diffusion NMR of Poly(acrylic acid) Solutions: Molar Mass Scaling and pH-Induced Conformational Variation. Retrieved from [Link]

-

INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid. Retrieved from [Link]

-

NIST. (n.d.). Atropic acid. Retrieved from [Link]

-

Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 5. m.youtube.com [m.youtube.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Acrylic acid (HSG 104, 1997) [inchem.org]

- 17. download.basf.com [download.basf.com]

- 18. redox.com [redox.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

In vitro cytotoxicity of "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" on cancer cell lines

Technical Evaluation Guide: In Vitro Cytotoxicity & Mechanistic Profiling of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

Executive Summary

This technical guide outlines the rigorous evaluation of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (an

Structurally analogous to established Monocarboxylate Transporter (MCT) inhibitors (e.g.,

Target Audience: Drug Discovery Scientists, Cell Biologists, and Oncology Researchers.

Chemical Profile & Preparation

Compound Identity:

-

IUPAC Name: 3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid

-

Class:

-Phenylcinnamic acid derivative / Stilbene analogue. -

Key Physicochemical Property: Lipophilic acid (LogP

3.5–4.0).

Preparation Protocol: To ensure reproducibility, precise solubilization is critical. Cinnamic acid derivatives can precipitate in aqueous media if not handled correctly.

-

Stock Solution (100 mM): Dissolve the lyophilized powder in high-grade anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 1 minute.

-

Expert Insight: Avoid ethanol; DMSO is preferred for stability. Ensure the DMSO is sterile-filtered (0.22

m) before adding to cells, or filter the final stock if the compound is not sterile.

-

-

Storage: Aliquot into amber tubes (light sensitive due to the double bond). Store at -20°C. Stable for 3 months.

-

Working Solutions: Dilute serially in complete culture medium immediately prior to use.

-

Critical Limit: The final DMSO concentration in the well must not exceed 0.5% (v/v) to avoid solvent toxicity.

-

Experimental Design: Cytotoxicity Profiling

Rationale for Assay Selection: SRB vs. MTT

While MTT is common, Sulforhodamine B (SRB) is recommended for this compound class.

-

Why? Cinnamic acid derivatives can modulate mitochondrial dehydrogenase activity (the target of MTT), potentially yielding false viability signals. SRB measures total cellular protein, providing a stable, linear, and interference-free index of cell mass.

Cell Line Selection

Select cell lines with high glycolytic rates (Warburg phenotype) which are hypersensitive to MCT inhibition.

-

MCF-7 (Breast Adenocarcinoma): High metabolic demand; standard model for cinnamic acid derivatives.

-

A549 (Lung Carcinoma): Robust model for evaluating apoptotic signaling.

-

HepG2 (Hepatocellular Carcinoma): metabolic control.

Protocol: SRB Cytotoxicity Assay

Step 1: Seeding

-

Seed cells in 96-well plates at optimized densities (e.g., MCF-7: 5,000 cells/well).

-

Incubate for 24 hours to allow attachment.

Step 2: Treatment

-

Remove old medium. Add 100

L of fresh medium containing the compound. -

Dose Range: 0, 1, 5, 10, 25, 50, 100

M (Logarithmic spacing covers the typical -

Controls: Vehicle (0.5% DMSO), Positive Control (e.g., Doxorubicin 1

M). -

Incubate for 48 or 72 hours.

Step 3: Fixation & Staining

-

Fix: Add 50

L of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the medium (Final TCA: 10%). Incubate at 4°C for 1 hour.-

Why? TCA fixes proteins instantly, preserving the cell monolayer structure.

-

-

Wash: Wash 5x with tap water. Air dry.

-

Stain: Add 100

L of 0.4% (w/v) SRB in 1% Acetic Acid. Incubate 30 min at room temperature. -

Wash: Wash 4x with 1% Acetic Acid to remove unbound dye. Air dry.

Step 4: Solubilization & Readout

-

Add 150

L of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. -

Shake for 10 mins. Measure Absorbance at 510 nm .

Mechanistic Validation: The "Why"

Cytotoxicity data (

Workflow Visualization

Caption: Proposed Mechanism of Action (MoA) and corresponding validation assays. The compound blocks lactate transport, causing acidification and mitochondrial collapse.

Key Assay: Intracellular Lactate Accumulation

To confirm the compound acts as an MCT inhibitor (like its analogues):

-

Treat cells with

concentration for 6–12 hours. -

Lyse cells and measure intracellular lactate using an enzymatic colorimetric kit (Lactate Oxidase method).

-

Expected Result: Treated cells should show significantly higher intracellular lactate compared to control, as they cannot export this glycolytic byproduct.

Key Assay: Apoptosis via Annexin V/PI

Differentiation between cytotoxic necrosis (non-specific bursting) and programmed apoptosis is vital.

-

Stain: Annexin V-FITC (binds exposed Phosphatidylserine) + Propidium Iodide (PI - stains permeable/dead cells).

-

Flow Cytometry Readout:

-

Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q1 (Annexin-/PI+): Necrosis (Suggests toxicity/overdosing).

-

Data Analysis & Presentation

Calculating

- : Log of concentration.

- : Normalized response (% Viability).

Table 1: Example Data Structure for Reporting

| Cell Line | Tissue Origin | Selectivity Index (SI)* | |

| MCF-7 | Breast | 12.5 | 4.2 |

| A549 | Lung | 18.1 | 2.9 |

| HepG2 | Liver | 22.4 | 2.3 |

| HFF-1 | Normal Fibroblast | > 50.0 | N/A |

*SI =

References

-

De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703.

-

Santa Cruz Biotechnology. 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid Product Page.[2]

-

Ninfali, P., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid.[3] Molecules, 26(13), 3874.

-

Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9655-9674.

-

Halder, S., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 236.

Sources

- 1. Novel synthetic derivatives of cinnamic and p-coumaric acids with antiproliferative effect on breast MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Investigating "3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid" as an AMPK activator

Application Note: Investigating 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid as an AMPK Activator

-Phenylcinnamic Acid Derivatives Compound ID: MPAA (3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid) Target: 5' Adenosine Monophosphate-activated Protein Kinase (AMPK)Executive Summary & Rationale

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid (herein referred to as MPAA ) represents a structural hybrid between stilbenoids (e.g., resveratrol) and cinnamic acid derivatives. Both chemical classes are established modulators of metabolic pathways. Resveratrol is a known indirect activator of AMPK, often requiring high micromolar concentrations, while synthetic activators like A-769662 bind directly to the Allosteric Drug and Metabolite (ADaM) site.

This guide provides a rigorous workflow to determine if MPAA acts as an AMPK activator. The protocols distinguish between direct activation (allosteric binding) and indirect activation (mitochondrial stress/ATP depletion).

Key Molecular Features:

-

Scaffold:

-Phenylcinnamic acid.[1][2][3] -

Lipophilicity: High (Predicted LogP ~3.5–4.0). Requires DMSO solubilization.

-

Hypothesis: MPAA mimics the pharmacophore of stilbene-based AMPK activators, potentially stabilizing the interaction between the

-kinase domain and the

Experimental Workflow

The investigation is structured into three phases to ensure mechanistic clarity:

-

Phase I: Cell-Free Kinase Assay (Determines direct allosteric activation).

-

Phase II: Cellular Signaling (Validates phosphorylation of Thr172 and downstream ACC).

-

Phase III: Functional Consequence (Glucose uptake and ATP/ADP ratio analysis).

Workflow Visualization

Figure 1: Decision tree for characterizing MPAA mechanism of action.

Phase I: Cell-Free Recombinant AMPK Assay

Objective: To determine if MPAA binds directly to the AMPK heterotrimer (allosteric activation) or protects against dephosphorylation.

Materials:

-

Enzyme: Recombinant Human AMPK (

and -

Substrate: SAMS peptide (HMRSAMSGLHLVKRR).

-

Positive Control: A-769662 (Direct activator, EC50 ~100 nM) or AMP.

-

Vehicle: DMSO (Final concentration < 1%).

Protocol:

-

Preparation: Dilute MPAA in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1

M to 100 -

Incubation: Mix 5

L of diluted MPAA with 5-

Note: This pre-incubation allows conformational changes at the ADaM site.

-

-

Reaction Start: Add 10

L of ATP/SAMS peptide mix.-

Final ATP: 50

M (below -

Final SAMS: 100

M.

-

-

Termination: Stop reaction after 30 min using EDTA/Termination buffer.

-

Detection: Measure via FRET (Z'-LYTE) or

P-ATP scintillation counting.

Data Interpretation:

| Observation | Conclusion |

|---|---|

| Activity increases > 1.5 fold | MPAA is a Direct Activator (likely ADaM site). |

| No change in activity | MPAA is likely an Indirect Activator (requires cellular machinery). |

Phase II: Cellular Validation (Western Blotting)

Objective: To confirm MPAA activates AMPK in a physiological context and phosphorylates downstream targets (ACC).

Cell Models:

-

HepG2: Liver model (primary target for metabolic regulation).

-

C2C12 Myotubes: Muscle model (glucose uptake target).

Reagents:

-

Primary Antibodies:

-

Phospho-AMPK

(Thr172) (CST #2535). -

Total AMPK

(CST #2532). -

Phospho-Acetyl-CoA Carboxylase (Ser79) (CST #3661).

-

-

Lysis Buffer: RIPA + Phosphatase Inhibitors (NaF, Na3VO4) + Protease Inhibitors.

Protocol:

-

Seeding: Plate HepG2 cells at

cells/well in 6-well plates. Serum starve (0.5% FBS) for 12 hours prior to treatment to reduce basal AMPK activity. -

Treatment: Treat cells with MPAA (10, 30, 50, 100

M) for 1 hour and 24 hours .-

Control: DMSO (Vehicle).

-

Positive Control: Metformin (2 mM, 24h) or AICAR (1 mM, 1h).

-

-

Lysis: Wash with ice-cold PBS. Add 150

L lysis buffer. Scrape and centrifuge (14,000 x g, 10 min, 4°C). -

Immunoblot: Load 20-30

g protein/lane. Transfer to PVDF. Block with 5% BSA (milk interferes with phospho-antibodies). -

Quantification: Normalize p-AMPK signal to Total-AMPK.

Pathway Visualization:

Figure 2: Potential signaling nodes modulated by MPAA.

Phase III: Functional & Mechanistic Assays

If Phase II confirms p-AMPK activation, you must determine how it works. Many cinnamic acid derivatives act as mild mitochondrial uncouplers.

A. ATP/ADP Ratio Assay (Toxicity Check)

Rationale: True direct activators (like A-769662) activate AMPK without dropping cellular ATP. Indirect activators (like Metformin or uncouplers) work by inhibiting Complex I, dropping ATP.

-

Kit: ADP/ATP Ratio Assay Kit (Bioluminescent).

-

Protocol: Treat cells for 1 hour with MPAA (EC50 from Western blot). Lyse and measure luminescence.

-

Result:

-

ATP Drop: Indirect activation (Mitochondrial stress).

-

ATP Stable: Direct activation (Ideal drug candidate).

-

B. Glucose Uptake Assay (Functional Output)

Rationale: AMPK activation promotes GLUT4 translocation in muscle.

-

Cells: Differentiated C2C12 myotubes (Day 7).

-

Probe: 2-NBDG (Fluorescent glucose analog).

-

Protocol:

-

Starve myotubes in Krebs-Ringer Phosphate HEPES (KRPH) buffer (glucose-free) for 2 hours.

-

Treat with MPAA (e.g., 30

M) or Insulin (100 nM) for 30 min. -

Add 2-NBDG (100

M) for 15 min. -

Wash with ice-cold PBS to stop uptake.

-

Measure fluorescence (Ex/Em: 465/540 nm).

-

References

-

Hardie, D. G., et al. (2012). "AMPK: a nutrient and energy sensor that maintains energy homeostasis."[4][5][6] Nature Reviews Molecular Cell Biology, 13(4), 251-262. Link

-

Cool, B., et al. (2006). "Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes." Cell Metabolism, 3(6), 403-416. (Describes A-769662 and ADaM site).[5] Link

-

Xiao, B., et al. (2013). "Structural basis for AMPK activation by synthetic activators." Nature Communications, 4, 3017. Link

-

Kouba, S., et al. (2014). "Trans-Cinnamic Acid Increases Adiponectin and the Phosphorylation of AMP-Activated Protein Kinase through G-Protein-Coupled Receptor Signaling in 3T3-L1 Adipocytes." International Journal of Molecular Sciences, 15(2), 1941-1954. Link

-

Sharma, S., et al. (2017). "Compounds of Plant Origin as AMP-Activated Protein Kinase Activators." Studies in Natural Products Chemistry, 55, 153-196. (Review of cinnamic acid derivatives). Link

Sources

- 1. Items where Subject is "Q Science / természettudomány > QD Chemistry / kémia" - Repository of the Academy's Library [real.mtak.hu]

- 2. researchgate.net [researchgate.net]

- 3. Items where Subject is "Q Science / természettudomány > QH Natural history / természetrajz > QH301 Biology / biológia > QH3015 Molecular biology / molekuláris biológia" - Repository of the Academy's Library [real.mtak.hu]